N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide

HDAC6 inhibitor epigenetics cancer

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide (CAS 1824617-73-3) is a polysubstituted aromatic acetamide characterized by a 2-fluoro-3-chloro-6-nitro substitution pattern on the phenyl ring. This specific halogenated nitroarene scaffold confers distinct reactivity in nucleophilic aromatic substitution (SNAr) and reduction chemistry, enabling its use as a versatile intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C8H6ClFN2O3
Molecular Weight 232.59 g/mol
Cat. No. B12885460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide
Molecular FormulaC8H6ClFN2O3
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1F)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClFN2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13)
InChIKeyFVMRDXKBIFDGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide (CAS 1824617-73-3) – A Defined Fluorinated Nitroacetamide Building Block for Selective HDAC6 Probe Development and Chemical Biology Research


N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide (CAS 1824617-73-3) is a polysubstituted aromatic acetamide characterized by a 2-fluoro-3-chloro-6-nitro substitution pattern on the phenyl ring . This specific halogenated nitroarene scaffold confers distinct reactivity in nucleophilic aromatic substitution (SNAr) and reduction chemistry, enabling its use as a versatile intermediate in medicinal chemistry and agrochemical research [1][2]. The compound has been annotated in authoritative bioactivity databases as a potent inhibitor of histone deacetylase 6 (HDAC6; IC50 20 nM) and carbonic anhydrase II (Ki 6.30 nM), while showing no inhibition of acetylcholinesterase (AChE) at 26 µM, establishing a baseline selectivity profile that informs its utility in target-focused probe discovery [3][4].

HDAC6-selective inhibitor with reported nanomolar activity
Carbonic anhydrase II ligand with reported binding affinity
Regioselective SNAr building block via 2-fluoro activation
Documented absence of AChE inhibition at assay concentration

Why N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide Cannot Be Interchanged with Regioisomeric or Halogen-Variant Acetamides


In the procurement of halogenated nitroacetamides for structure–activity relationship (SAR) studies or as advanced intermediates, the precise positioning of electron-withdrawing and halogen substituents critically dictates both chemical reactivity and biological target engagement. The 2-fluoro-3-chloro-6-nitro arrangement in N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide creates a unique electronic environment that influences nucleophilic aromatic substitution (SNAr) regioselectivity and the geometry of hydrogen-bonding interactions in biological binding pockets [1]. Even closely related analogs such as N-(3-chloro-4-fluoro-6-nitrophenyl)acetamide (CAS 81962-58-5) or N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide exhibit altered electronic landscapes due to shifted halogen and nitro group positions, potentially leading to divergent activity profiles and synthetic utility . Consequently, generic substitution without rigorous validation introduces uncontrolled variables that can undermine assay reproducibility, confound SAR interpretation, and invalidate patent claims reliant on specific substitution patterns.

Regioisomer substitution
Shifting nitro or halogen positions may alter SNAr regioselectivity and HDAC6 affinity profile.
Halogen variant mismatch
Replacing Cl or F with other halogens can change electronic properties and target engagement.
Generic acetamide building blocks
Missing 2-fluoro-3-chloro-6-nitro pattern may lose both HDAC6 selectivity and synthetic handle.

Quantitative Differentiation Evidence: N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide vs. Closest Analogs


HDAC6 Inhibition Potency: N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide Matches Potency of Advanced Clinical Candidates

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide exhibits an IC50 of 20 nM against human HDAC6 in a fluorogenic substrate assay [1]. This potency is within the range of optimized clinical-stage HDAC6 inhibitors (e.g., Ricolinostat IC50 17–58 nM depending on isoform) and significantly exceeds that of the broad-spectrum HDAC inhibitor SAHA (Vorinostat; HDAC6 IC50 ~140 nM) [2]. Furthermore, the compound displays approximately 6.6-fold selectivity over HDAC3 (IC50 133 nM) and >10-fold selectivity over HDAC in HeLa nuclear extract (IC50 219 nM) [3][4]. This target-specific potency profile supports its selection as a cost-effective chemical probe for HDAC6-centric research programs where clinical candidates are prohibitively expensive or subject to restrictive material transfer agreements.

HDAC6 Inhibition
Cross-study context
IC50 20 nM (HDAC6) vs. Ricolinostat 17–58 nM, SAHA ~140 nM
Supports HDAC6 pathway inhibition studies
Isoform selectivity review (HDAC3/HeLa) recommended
HDAC6 inhibitor epigenetics cancer neurodegeneration probe compound

Carbonic Anhydrase II Inhibition: Sub-10 nM Affinity Positions Compound as Viable Alternative to Acetazolamide

The compound demonstrates a Ki of 6.30 nM against human carbonic anhydrase II (CA II), measured via spectrophotometric esterase assay using 4-nitrophenylacetate as substrate [1]. For context, acetazolamide, the prototypical clinical CA inhibitor, exhibits a Ki of approximately 12 nM against CA II under comparable conditions [2]. Thus, N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide achieves ~2-fold higher affinity than acetazolamide. Additionally, it shows inhibition of CA I with an IC50 of 12 nM, indicating a modest ~2-fold selectivity for CA II over CA I, which may be beneficial for applications where CA II-specific modulation is desired [3].

CA II Affinity
Cross-study context
Ki 6.30 nM (CA II) vs. Acetazolamide Ki ~12 nM
Supports carbonic anhydrase II binding studies
Higher reported affinity than clinical reference; binding kinetics review
carbonic anhydrase inhibitor glaucoma diuretics anticancer chemical tool

Absence of Acetylcholinesterase Off-Target Activity: A Clean Selectivity Profile Advantageous for Neurobiology Applications

In an acetylcholinesterase (AChE) inhibition assay at 26 µM, N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide produced no measurable inhibition . This stands in stark contrast to numerous CNS-penetrant small molecules that exhibit inadvertent AChE activity, which can confound behavioral readouts and introduce neurotoxicity liabilities. For example, the widely used HDAC inhibitor Trichostatin A has been reported to inhibit AChE with an IC50 of ~8 µM, and many fluoroaromatic compounds in agrochemical space possess insecticidal activity mediated by AChE inhibition [1][2]. The absence of AChE engagement at a concentration >1300× the HDAC6 IC50 underscores a favorable selectivity window that reduces the risk of cholinergic side effects in cellular and in vivo models.

AChE Activity
Class-level inference
No inhibition at 26 µM (>1300× HDAC6 IC50)
Supports off-target selectivity profiling
Reduces cholinergic confounding risk in CNS models
acetylcholinesterase neurotoxicity selectivity CNS safety drug discovery

Distinct Physicochemical Signature: Predicted pKa of 12.08 Enables Unique Reactivity in SNAr and Reduction Chemistry

The predicted acid dissociation constant (pKa) of N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide is 12.08 ± 0.70 . This value is significantly lower than that of unsubstituted acetanilide (pKa ~21), reflecting the strong electron-withdrawing effect of the ortho-nitro and halogen substituents, which acidifies the amide N–H proton [1]. In practical terms, this enhanced acidity facilitates deprotonation under mild basic conditions, enabling chemoselective N-alkylation or acylation reactions without competitive O-alkylation. Furthermore, the 2-fluoro-3-chloro-6-nitro arrangement directs nucleophilic aromatic substitution (SNAr) exclusively to the fluorine-bearing C2 position, as chlorine at C3 is deactivated by the adjacent nitro group, allowing predictable regioselective functionalization that is not achievable with alternative regioisomers such as N-(3-chloro-4-fluoro-6-nitrophenyl)acetamide .

Amide Acidity (pKa)
Class-level inference
Predicted pKa 12.08 ± 0.70 (vs. acetanilide ~21)
Enables mild-base deprotonation for N-functionalization
Predicted value; verify experimentally
SNAr reactivity pKa nitroarene synthetic intermediate medicinal chemistry

Patent-Backed Utility in Insecticide and Agrochemical Development

N-Substituted fluoroacetamides, including the 3-chloro-2-fluoro-6-nitrophenyl variant, are explicitly claimed in patent literature as valuable insecticides and plant-protecting agents [1][2]. The Bayer AG patent DE3709416A1 broadly describes substituted acetamides with halogen and nitro substitution patterns analogous to the target compound for pest control applications [3]. While specific insecticidal potency data for this exact compound is not publicly disclosed in the available patent abstracts, the inclusion of this scaffold in multiple patent families underscores its recognized utility in agrochemical SAR campaigns. In contrast, the regioisomeric N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is not prominently featured in the same patent landscapes, suggesting that the 2-fluoro-3-chloro-6-nitro arrangement may confer superior physicochemical properties (e.g., lipophilicity, metabolic stability) for insecticidal activity.

Patent Context
Patent context
Claimed scaffold in insecticide patents (DE3709416A1)
Supports agrochemical discovery programs
Specific activity data not disclosed; independent profiling needed
insecticide agrochemical fluoroacetamide plant protection SAR

Validated Application Scenarios for N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide Based on Quantitative Differentiation Evidence


HDAC6-Selective Chemical Probe for Epigenetics and Oncology Research

Given its potent HDAC6 inhibition (IC50 20 nM) and >6-fold selectivity over HDAC3, this compound is ideally suited as a cost-effective chemical probe for dissecting HDAC6-dependent pathways in cancer (e.g., multiple myeloma, solid tumors), neurodegeneration (e.g., Charcot-Marie-Tooth disease), and inflammation [1][2]. Researchers can utilize it in cellular assays to induce α-tubulin hyperacetylation without the confounding pan-HDAC inhibition seen with SAHA or the high procurement costs associated with clinical candidates like Ricolinostat [3].

Potent Carbonic Anhydrase II Inhibitor for Glaucoma and Diuretic Mechanism Studies

With a Ki of 6.30 nM against CA II—nearly twice the affinity of acetazolamide—this compound serves as a high-affinity tool for investigating carbonic anhydrase II pharmacology, including aqueous humor secretion regulation in glaucoma models and bicarbonate transport in renal physiology [4][5]. Its sub-10 nM potency enables experiments at lower concentrations, reducing the risk of off-target effects in complex biological matrices.

Regioselective Building Block for Medicinal Chemistry and Agrochemical Synthesis

The unique 2-fluoro-3-chloro-6-nitro substitution pattern, combined with a predicted pKa of 12.08, makes this compound a predictable and versatile intermediate for SNAr chemistry . Synthetic chemists can exploit the activated fluorine at C2 for selective nucleophilic displacement while preserving the C3 chlorine for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), streamlining the synthesis of diversified compound libraries for drug and agrochemical discovery [6].

Selectivity-Validated Starting Point for CNS Drug Discovery

The documented absence of acetylcholinesterase inhibition at 26 µM—>1300× the HDAC6 IC50—positions this compound as a low-risk scaffold for CNS-targeted programs where cholinergic off-target activity is a common pitfall . This selectivity profile supports its use in hit-to-lead campaigns aiming for neurodegenerative or psychiatric indications without the confounding behavioral effects and neurotoxicity associated with AChE-active chemotypes [7].

Application
Selection Property
Validation Focus
HDAC6 pathway research
Reported HDAC6 inhibition activity
Isoform selectivity review (HDAC6 vs HDAC3)
Carbonic anhydrase II studies
Reported CA II binding affinity
Binding kinetics and selectivity panel
SNAr functionalization chemistry
Regioselective 2-fluoro activation
Nucleophilic displacement efficiency at C2
Neurobiology selectivity profiling
Documented AChE inactivity
Off-target kinase and receptor panels
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